4-bromo-2-chloro-6-methoxybenzaldehyde
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Overview
Description
4-Bromo-2-chloro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxy groups attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation and Methoxylation: The compound can be synthesized through a multi-step process starting with benzaldehyde. The first step involves the bromination of benzaldehyde to form 4-bromobenzaldehyde. Subsequently, chlorination and methoxylation reactions are performed to introduce the chlorine and methoxy groups, respectively.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions helps to increase yield and reduce by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-bromo-2-chloro-6-methoxybenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine and chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: 4-Bromo-2-chloro-6-methoxybenzoic acid.
Reduction: 4-Bromo-2-chloro-6-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Bromo-2-chloro-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-bromo-2-chloro-6-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-Bromo-2-chloro-6-methoxybenzaldehyde is similar to other halogenated benzaldehydes, such as 4-bromo-2-methoxybenzaldehyde and 2-chloro-6-methoxybenzaldehyde. its unique combination of bromine, chlorine, and methoxy groups gives it distinct chemical properties and reactivity. These differences can influence its applications and effectiveness in various reactions and processes.
Properties
CAS No. |
1936128-86-7 |
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Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.5 |
Purity |
93 |
Origin of Product |
United States |
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